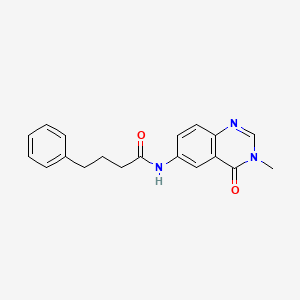

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-phenylbutanamide

Description

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-phenylbutanamide is a quinazolinone derivative characterized by a bicyclic quinazoline core fused with a 1,3-diazin-2-one ring and a phenylbutanamide substituent . Its molecular formula is reported as $ \text{C}{19}\text{H}{19}\text{N}{3}\text{O}{2} $ (MW: 321.37 g/mol) in commercial databases , though a molecular weight of 314.39 g/mol is also cited in research literature .

Properties

Molecular Formula |

C19H19N3O2 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

N-(3-methyl-4-oxoquinazolin-6-yl)-4-phenylbutanamide |

InChI |

InChI=1S/C19H19N3O2/c1-22-13-20-17-11-10-15(12-16(17)19(22)24)21-18(23)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,21,23) |

InChI Key |

DCRJWMRUDWFOGA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-phenylbutanamide typically involves multiple steps. One common method includes the condensation of 3-methyl-4-oxo-3,4-dihydroquinazoline with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced quinazolinone compounds.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenylbutanamide side chain can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

Chemistry: It serves as a precursor for the synthesis of other quinazolinone derivatives, which are valuable in organic synthesis.

Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and bacterial infections.

Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-phenylbutanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of pathogens or cancer cells.

Comparison with Similar Compounds

Key Structural and Functional Differences

Dual Heterocyclic Systems: Unlike simpler acetamide or pyrazole derivatives, the target compound combines a quinazolinone core with a phenylbutanamide group, enabling synergistic interactions with kinase active sites .

Substituent Effects: The phenylbutanamide chain enhances lipophilicity and membrane permeability compared to analogs like 3-Methylquinazolinone, improving cellular uptake .

Selectivity : Unlike broad-spectrum kinase inhibitors (e.g., Imatinib), the compound’s unique substitution pattern may confer selectivity for specific cancer-related kinases, reducing off-target effects .

Biological Activity

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-phenylbutanamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, mechanism of action, and biological activity, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound this compound belongs to the quinazolinone derivatives. Its structure can be denoted as follows:

The synthesis typically involves several steps, including the formation of the quinazolinone core through condensation reactions between anthranilic acid and appropriate acylating agents under controlled conditions. The following synthetic route is commonly employed:

- Formation of Quinazolinone Core : Reacting anthranilic acid with formamide.

- Substitution Reaction : Introducing phenyl groups via electrophilic aromatic substitution.

- Final Amide Formation : Coupling with butyric acid derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation.

- Antioxidant Activity : It exhibits free radical scavenging properties, which may contribute to its anticancer effects.

- Neuroprotective Effects : Preliminary studies suggest potential applications in neurodegenerative diseases by modulating cholinesterase activity.

Biological Activity and Research Findings

Numerous studies have evaluated the biological activity of this compound across various assays. Below is a summary of key findings:

Case Studies

-

Anticancer Activity in MCF-7 Cells :

A study demonstrated that this compound effectively inhibited the growth of breast cancer MCF-7 cells with an IC50 value of 15.2 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. -

Neuroprotective Potential :

Research indicated that this compound modulates cholinesterase activity, showing significant inhibition against both AChE and BChE enzymes, which are crucial in Alzheimer's disease pathology. The IC50 values for AChE and BChE were found to be 10.5 µM and 12.3 µM respectively, suggesting its potential as a therapeutic agent in neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.